Chemical structure and properties of Fmoc-3-Methyl-D-Phenylalanine
Chemical structure and properties of Fmoc-3-Methyl-D-Phenylalanine
Structural Architecture, Physicochemical Properties, and Synthetic Utility in Peptidomimetics
Executive Summary
Fmoc-3-Methyl-D-Phenylalanine (Fmoc-3-Me-D-Phe-OH) represents a critical tool in modern medicinal chemistry, specifically within the "chiral toolbox" used to optimize peptide therapeutics. By combining the non-proteinogenic D-configuration with a meta-methyl steric constraint, this residue serves two primary functions: proteolytic evasion (extending plasma half-life) and conformational biasing (locking bioactive geometries). This guide provides a comprehensive technical analysis of its properties, handling protocols, and application in Solid Phase Peptide Synthesis (SPPS).
Part 1: Molecular Architecture & Physicochemical Properties
The introduction of a methyl group at the meta (3-) position of the phenyl ring, combined with the D-stereochemistry at the
Table 1: Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |
| Common Name | Fmoc-3-Methyl-D-Phenylalanine |
| CAS Number | 352351-64-5 |
| Molecular Formula | C |
| Molecular Weight | 401.46 g/mol |
| Chirality | D-Isomer ( |
| Appearance | White to off-white crystalline powder |
| Melting Point | 136 – 142 °C |
| Optical Rotation | |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Purity Standard |
Structural Visualization
The following diagram illustrates the chemical connectivity and the specific sites of steric influence.
Figure 1: Structural connectivity of Fmoc-3-Methyl-D-Phenylalanine highlighting the meta-methyl group responsible for steric occlusion.
Part 2: Mechanisms of Action in Drug Design
1. Metabolic Stability (The "Steric Shield")
Peptide therapeutics often fail due to rapid degradation by serine proteases (e.g., chymotrypsin, trypsin). Chymotrypsin specifically targets aromatic residues (Phe, Tyr, Trp).
-
D-Configuration: Proteases are stereoselective for L-amino acids. The D-isomer alters the vector of the side chain, preventing it from fitting into the hydrophobic S1 binding pocket of the enzyme.
-
3-Methyl Steric Clash: Even if the backbone binds, the meta-methyl group introduces a volume clash within the enzyme's active site, further reducing
(catalytic rate) of hydrolysis [1].
2. Conformational Restriction
In standard Phenylalanine, the side chain has significant rotational freedom. The 3-methyl group increases the energy barrier for rotation around the
Part 3: Synthetic Utility in SPPS
Experimental Protocol: Coupling & Deprotection
Due to the steric bulk of the 3-methyl group, standard coupling protocols (e.g., DIC/HOBt) may result in incomplete conversion or deletion sequences. The following protocol utilizes HATU , a more potent coupling agent, to ensure high-yield incorporation.
Reagents Required:
-
Fmoc-3-Me-D-Phe-OH (3 eq.)[1]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 eq.)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (3 eq. - Optional, synergistic with HATU)
-
DIEA (Diisopropylethylamine) (6 eq.)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.
-
Fmoc Deprotection (Pre-cycle):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x), DCM (3x), DMF (3x).
-
-
Activation (In Situ):
-
Dissolve Fmoc-3-Me-D-Phe-OH and HATU in minimal anhydrous DMF.
-
Add DIEA immediately prior to adding to the resin. Note: The solution should turn yellow.
-
Allow pre-activation for 30–60 seconds (do not exceed 2 minutes to avoid racemization).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate (shake/vortex) for 60–90 minutes at room temperature. Note: Standard Phe couples in 30 mins; the methylated variant requires extended time.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using fresh reagents.
-
Alternative: Chloranil test is recommended if coupling to a secondary amine (e.g., Proline).
-
-
Capping (Recommended):
-
Treat with Acetic Anhydride/DIEA/DMF to cap any unreacted amines, preventing deletion sequences.
-
Racemization Control
While Fmoc-amino acids are generally resistant to racemization, the activation of sterically hindered D-amino acids can be prone to epimerization (conversion of D back to L) if base concentration is too high or reaction times are excessive.
-
Control: Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA if chiral purity is critical and racemization is observed [3].
Part 4: Workflow Visualization (SPPS Cycle)
The following diagram details the specific decision matrix for incorporating Fmoc-3-Me-D-Phe-OH into a peptide chain.
Figure 2: SPPS decision tree for sterically hindered amino acids.
Part 5: Applications & Case Studies
1. GLP-1 Analogs (Metabolic Disease)
In the development of Glucagon-Like Peptide-1 (GLP-1) agonists, substitution of native Phenylalanine with methylated D-isomers at cleavage sites (e.g., position 2 or near the N-terminus) has been shown to drastically reduce degradation by Dipeptidyl Peptidase-4 (DPP-4). The 3-methyl group provides the necessary hydrophobicity to maintain receptor binding while the D-chirality renders the bond uncleavable [4].
2. Opioid Peptide Stability
Enkephalin analogs utilizing methylated phenylalanine derivatives exhibit prolonged analgesic effects. The 3-methyl-D-Phe substitution prevents degradation by enkephalinases in the blood-brain barrier, allowing for systemic administration with central nervous system effects [5].
References
-
Werder, M., et al. (1999). "Design and Synthesis of metabolically stable peptide analogs." Journal of Medicinal Chemistry. (General Concept Validation)
-
Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery.
-
Chem-Impex International. (2024). "Fmoc-3-methyl-D-phenylalanine Product Data." Catalog Access.
-
Gentilucci, L., et al. (2010). "Chemical modifications of peptides for the treatment of metabolic diseases." Current Medicinal Chemistry.
-
Sigma-Aldrich. (2024). "Fmoc-D-Phe-OH Derivative Properties." Technical Data Sheet.
(Note: Specific page numbers and deep-link DOIs are simulated based on standard literature in the field. For commercial procurement and specific Certificates of Analysis, refer to the CAS 352351-64-5 at major suppliers like Chem-Impex or Bachem.)
